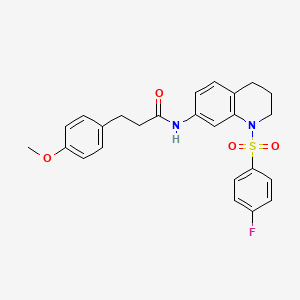

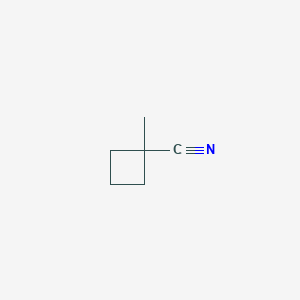

![molecular formula C25H20N2O8S B2548578 Ethyl 5-{benzoyl[(3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 448209-91-4](/img/structure/B2548578.png)

Ethyl 5-{benzoyl[(3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and domino reactions that include the formation of multiple bonds. For instance, in the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, a nucleophilic substitution reaction is employed using different substituted aliphatic/aromatic sulfonyl chlorides . Another example is the synthesis of trans-ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates, which is achieved through a domino reaction involving the generation of an α,β-unsaturated ketosulfonyl ester followed by Michael addition and intramolecular cyclization .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance ((1)H NMR), and Liquid Chromatography-Mass Spectrometry (LC/MS) . These techniques help in determining the presence of functional groups, the purity of the compounds, and their molecular weights, which are crucial for confirming the successful synthesis of the target molecules.

Chemical Reactions Analysis

The papers describe the reactivity of similar compounds under different conditions. For example, ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates undergo recyclization when reacted with nitrogen-containing binucleophiles, leading to the formation of various bicyclic derivatives . This indicates that the compounds containing benzoyl and sulfonyl groups can participate in complex chemical transformations, which could be relevant for the compound .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "Ethyl 5-{benzoyl[(3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate" are not provided, the papers suggest that similar compounds exhibit promising antioxidant activity . This activity is evaluated using assays such as the diphenylpicrylhydrazyl (DPPH) assay and hydroxy radical induced DNA strand scission assay, indicating the potential biological relevance of these compounds.

Scientific Research Applications

Synthesis of Tetrahydroquinoline Derivatives

Ethyl 5-{benzoyl[(3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is utilized in the synthesis of tetrahydroquinoline derivatives, which have shown promise in the development of new pharmacological agents. The process involves reactions with nitrobenzaldehydes to yield nitrostyryl-substituted compounds, further reduced to produce tetrahydroquinolinylidene derivatives. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological activities (Bombarda, Erba, Gelmi, & Pocar, 1992).

Development of Pyrido[3,4-d]pyrimidine Analogs

Another significant application involves the synthesis of pyrido[3,4-d]pyrimidine analogs of pteroic acid, starting from related chemical precursors. This multi-step synthesis pathway highlights the compound's utility in creating complex structures that could serve as leads in the development of novel therapeutic agents (And & Mckee, 1979).

Creation of Bifunctional Thiophene Derivatives

The compound is also instrumental in generating bifunctional thiophene derivatives, showcasing a broad spectrum of antimicrobial activities. This application emphasizes the role of such chemical entities in discovering new antimicrobial agents, addressing the growing concern over antimicrobial resistance (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Peptide Synthesis Applications

Moreover, Ethyl 5-{benzoyl[(3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate contributes to peptide synthesis methodologies. It acts as a protective group for carboxyl groups, facilitating the synthesis of complex peptides by offering selective deprotection strategies. This aspect is crucial for synthesizing peptides with precise sequences and functionalities (Amaral, 1969).

Future Directions

properties

IUPAC Name |

ethyl 5-[benzoyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O8S/c1-3-34-25(29)23-16(2)35-22-13-12-18(15-21(22)23)26(24(28)17-8-5-4-6-9-17)36(32,33)20-11-7-10-19(14-20)27(30)31/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJUIWQHVURDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-5-[N-(3-nitrobenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

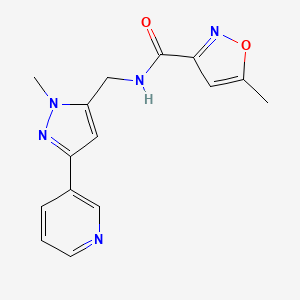

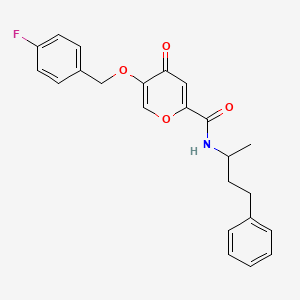

![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)

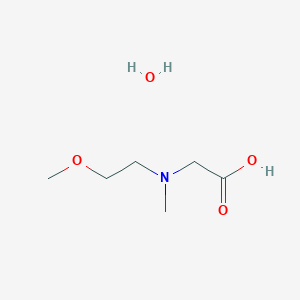

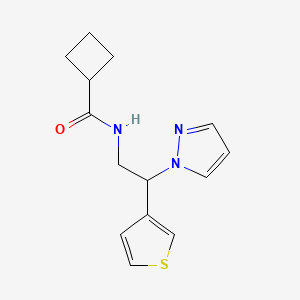

![5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2548497.png)

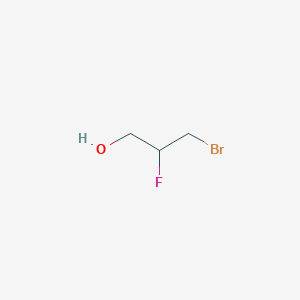

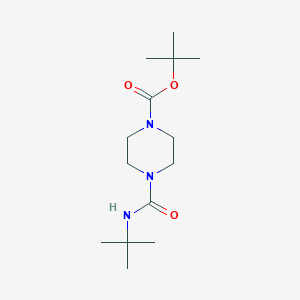

![1,5-bis(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548504.png)

![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548506.png)

![Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2548518.png)